molecular formula C8H9Br2NO2 B8727644 2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide CAS No. 1377962-48-5

2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide

Cat. No.: B8727644
CAS No.: 1377962-48-5
M. Wt: 310.97 g/mol
InChI Key: GRKYXKHWXUYLMG-UHFFFAOYSA-N
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Description

2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide is a chemical compound with the molecular formula C8H9Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide typically involves the bromination of 1-(6-methoxypyridin-3-yl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide
  • 5-Acetyl-2-bromopyridine
  • 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone hydrobromide

Uniqueness

2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and bromine at the 2-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

1377962-48-5

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-8-3-2-6(5-10-8)7(11)4-9;/h2-3,5H,4H2,1H3;1H

InChI Key

GRKYXKHWXUYLMG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CBr.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

230 mg (1.52 mmol) of 1-(6-methoxypyrid-3-yl)ethanone, 413 μl (7.61 mmol) of hydrobromic acid, 87 μl (1.67 mmol) of bromine and 5 mL of glacial acetic acid were used in the reaction. After precipitation with ethyl ether and filtration, 430 mg of 2-bromo-1-(6-methoxypyrid-3-yl)ethanone hydrobromide are obtained, the characteristics of which are as follows:
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
413 μL
Type
reactant
Reaction Step One
Quantity
87 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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